Piperidin-4-YL(pyridin-2-YL)methanol
Overview
Description
“Piperidin-4-YL(pyridin-2-YL)methanol” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring via a methanol group .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Reactivity
- Piperidin-4-YL(pyridin-2-YL)methanol is involved in various synthetic processes, demonstrating its versatility in chemical reactions. For instance, it's used as a starting material in the synthesis of complex molecules such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, showcasing its role in multi-component chemical reactions (Wu Feng, 2011). Additionally, the compound engages in nucleophilic substitution reactions, interacting with chloro derivatives of pyridine and nitrobenzene, indicating its reactive nature and potential for creating diverse chemical structures (Guillaume Coppens et al., 2010).
Crystallography and Molecular Structure
- The compound has been a subject of crystallography studies, providing insights into its molecular structure and interactions. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a derivative, was synthesized and analyzed using X-ray crystallography, revealing the piperidine ring's chair conformation and the surrounding tetrahedral geometry (H. R. Girish et al., 2008). These structural insights are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering.
Electrochemical Properties
- The compound exhibits interesting electrochemical properties, as demonstrated in studies involving its indirect electrochemical oxidation. This process results in the formation of α-hydroxyketals, highlighting its potential utility in electrochemical synthesis and organic electronic materials (M. Elinson et al., 2006).
Catalysis and Polymerization
- This compound and its derivatives show catalytic properties, as seen in the N-alkylation of amines with primary alcohols. This process yields high selectivity for products like N-methylpiperidine, indicating the compound's role in facilitating chemical transformations, which is valuable in industrial chemistry and the synthesis of complex organic compounds (S. Kamiguchi et al., 2007).
Complex Formation and Structural Studies
- The compound participates in forming intricate molecular complexes, as shown in its reaction with rhodanines, leading to the formation of crotenoid condensation products. These complex structures are significant for studying molecular interactions and designing functional materials (B. P. Lugovkin, 1966).
Future Directions
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new synthesis methods and the discovery of potential drugs containing the piperidine moiety are important future directions .
Properties
IUPAC Name |
piperidin-4-yl(pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,11-12,14H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBAOURAFYYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660458 | |
Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-89-6 | |
Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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